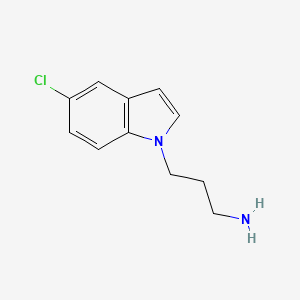

1H-Indole-1-propanamine, 5-chloro-

Description

General Context of Indole (B1671886) Derivatives in Medicinal Chemistry

Indole derivatives are integral to modern drug discovery, demonstrating a wide spectrum of pharmacological activities. nih.gov Their versatile structure allows them to mimic peptides and bind to various enzymes, which opens up immense possibilities for creating new drugs with different mechanisms of action. nih.gov

Historically, indole-containing compounds have been pivotal in pharmacology. For instance, the essential amino acid tryptophan is an indole derivative and serves as a precursor to vital biomolecules like the neurotransmitter serotonin (B10506), which regulates mood, appetite, and sleep. mdpi.com Many approved drugs feature the indole core, highlighting its therapeutic importance in treating a range of conditions, including cancer, infections, inflammation, and neurodegenerative diseases. mdpi.comnih.govmdpi.com Researchers have successfully developed numerous indole-based compounds with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.commdpi.comrsc.org

Significance of Halo-Substituted Indole Structures in Chemical Biology

The introduction of halogen atoms, such as chlorine, into the indole structure is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a compound. rsc.orgacs.org Halogenation can profoundly influence a molecule's biological activity by altering its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov

Specifically, chloro-substituted indoles are a significant class of compounds with diverse biological applications. nih.gov The presence of a chlorine atom can lead to more potent and selective drugs. For example, research into 5-chloro-indole derivatives has led to the development of potent inhibitors for various enzymes, including those involved in cancer and diabetes. nih.govnih.gov The strategic placement of a chlorine atom on the indole ring is a key consideration in the design of new therapeutic agents, often leading to improved pharmacological profiles. nih.govmdpi.com

Overview of Research Trajectories for 1H-Indole-1-propanamine, 5-chloro-

While extensive research may not be focused on 1H-Indole-1-propanamine, 5-chloro- as an end-product, its significance lies in its role as a key chemical intermediate and building block for synthesizing more complex and pharmacologically active molecules. The structure, featuring a 5-chloroindole (B142107) core and a propanamine side chain, provides a versatile scaffold for further chemical modifications.

Research involving similar structures, such as 5-chloro-1H-indole-3-ethylamine, indicates that this class of compounds holds potential for biological activity, particularly in neuroscience due to their structural similarity to neurotransmitters. ontosight.ai The propanamine side chain, in particular, is a common feature in compounds targeting neurological receptors.

The primary research trajectory for 1H-Indole-1-propanamine, 5-chloro- is its utilization in the synthesis of novel derivatives. For instance, the 5-chloroindole moiety is a core component in the development of potent inhibitors for pathways like EGFR/BRAF, which are crucial in cancer therapy. mdpi.comnih.gov Synthetic schemes often start with a functionalized 5-chloroindole and build upon it to create target molecules with specific biological activities. researchgate.netd-nb.infomdpi.com Therefore, the value of 1H-Indole-1-propanamine, 5-chloro- in contemporary research is primarily as a precursor in the multi-step synthesis of new potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Related 5-Chloroindole Derivatives This table presents data for related compounds to provide context for the properties of 5-chloro-indole structures in research.

| Compound Derivative | Molecular Formula | Application / Research Focus | Key Finding |

|---|---|---|---|

| 5-chloro-N-aryl-1H-indole-2-carboxamide | Varies based on aryl group | Inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa) | One derivative showed an IC50 of 0.90µM against hLGPa. nih.gov |

| 5-chloro-indole-2-carboxylate derivatives | Varies | Inhibitors of EGFRT790M/BRAFV600E pathways | Derivatives showed significant antiproliferative activity with GI50 values from 29 nM to 78 nM. mdpi.comnih.gov |

| 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione | C11H6ClNO2 | Synthesis of heterocyclic compounds | Used as a starting material for N-alkylation and cycloaddition reactions. researchgate.net |

Table 2: Synthetic Utility of Indole Building Blocks This table illustrates the use of indole derivatives as starting materials in the synthesis of more complex molecules.

| Starting Material | Reaction Type | Resulting Structure Class | Research Area |

|---|---|---|---|

| 6-Bromoindole | N-alkylation, Pd-catalyzed cross-coupling | Inhibitors of bacterial cystathionine (B15957) γ-lyase | Antibacterial drug discovery. nih.gov |

| 5-Nitro-1H-indole | Vilsmeier-Haack reaction, Nucleophilic substitution | c-Myc G-Quadruplex Binders | Anticancer research. d-nb.info |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | [3+2] Cyclization with imines | 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters | Development of synthetic methodologies. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

46276-91-9 |

|---|---|

Molecular Formula |

C11H13ClN2 |

Molecular Weight |

208.69 g/mol |

IUPAC Name |

3-(5-chloroindol-1-yl)propan-1-amine |

InChI |

InChI=1S/C11H13ClN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |

InChI Key |

MFAXDGGKCTXCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCCN)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 1 Propanamine, 5 Chloro and Analogues

Established Synthetic Routes to Indole-1-Propanamine Scaffolds

The indole (B1671886) scaffold is a cornerstone of many biologically active compounds, and numerous methods for its synthesis have been developed over the years. rsc.orgorganic-chemistry.org Classical methods like the Fischer, Bartoli, Reissert, and Madelung syntheses provide routes to the core indole ring system from various acyclic precursors. rsc.orgbhu.ac.in

Once the indole ring is formed, the introduction of a propanamine side chain at the N-1 position is typically achieved through N-alkylation. This involves reacting the indole nitrogen with a suitable three-carbon electrophile. A common strategy is the reaction of an indole with a haloalkylamine derivative, such as N-(3-bromopropyl)phthalimide, followed by deprotection of the amine. Alternatively, direct alkylation with 1-bromo-3-chloropropane (B140262) followed by substitution of the terminal chlorine with an amine or azide (B81097) (which is then reduced) can be employed.

Modern approaches, such as palladium-catalyzed methods, offer efficient ways to construct complex indole scaffolds. For instance, a one-pot, three-component procedure involving a 2-iodoaniline (B362364) derivative, a terminal acetylene, and a bromoarene can lead to highly substituted indoles. organic-chemistry.org

Strategies for Regioselective Halogenation at the 5-Position of the Indole Ring

Achieving regioselective halogenation of the indole ring is crucial for the synthesis of the target compound. The indole ring is electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in The C-3 position is the most nucleophilic and typically the preferred site of attack for electrophiles. bhu.ac.in

To achieve substitution at the C-5 position, several strategies can be employed:

Blocking the C-3 Position: If the C-3 position is already substituted, electrophilic attack is directed to other positions, including C-5.

Acidic Conditions: In strongly acidic media, the indole nitrogen or the C-3 position can be protonated, deactivating the pyrrole (B145914) ring towards electrophilic attack. This allows for substitution to occur on the benzene (B151609) ring, often at the C-5 position, para to the nitrogen atom. bhu.ac.in For example, nitration of 2-methylindole (B41428) with nitric/sulfuric acids yields the C-5 nitro product. bhu.ac.in Similar principles can be applied to chlorination using various chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride).

Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers a green and highly regioselective method for the halogenation of indoles. nih.gov For example, the RebH halogenase and its variants can catalyze the chlorination of indole derivatives at specific positions. nih.gov

Novel Approaches for N-Substitution in Indole Chemistry

Recent advances in organic synthesis have provided novel and efficient methods for the N-substitution of indoles. These methods often offer milder reaction conditions and broader substrate scope compared to traditional alkylation.

One such method is the phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization. This approach allows for the synthesis of N-substituted indoles by forming the indole skeleton in the final step through a C-N bond formation between the side chain nitrogen and the benzene ring. organic-chemistry.org The reactions are typically fast and provide good yields under mild conditions. organic-chemistry.org

Another innovative approach involves the nucleophilic substitution reaction on 1-hydroxyindole (B3061041) derivatives. 1-Hydroxytryptamine derivatives, for instance, can react with various nucleophiles in the presence of acid to yield 1-substituted tryptamines, demonstrating a novel pathway for creating a bond to the indole nitrogen. researchgate.net

Synthesis of Precursors and Intermediates Relevant to 5-Chloro-Indole Derivatives

The synthesis of the target compound often proceeds through key intermediates, such as chlorinated indanones or indole carbaldehydes, which are then further elaborated.

5-Chloro-1-indanone (B154136) is a vital precursor, particularly for syntheses that construct the pyrrole ring onto a pre-existing chlorinated benzene derivative. It is an important intermediate for various pharmaceuticals and agrochemicals. chemicalbook.com Several synthetic routes to 5-chloro-1-indanone have been established. chemicalbook.comwipo.intpatsnap.compatsnap.com

One common method involves a Friedel-Crafts acylation strategy. For example, 3-chlorophenylpropionic acid, which can be prepared from 3-chlorobenzaldehyde (B42229) and propionic acid, undergoes intramolecular Friedel-Crafts acylation to yield 5-chloro-1-indanone. chemicalbook.comchemicalbook.comwipo.int Another route starts with the Friedel-Crafts reaction between chlorobenzene (B131634) and 3-chloropropionyl chloride. patsnap.compatsnap.com These methods have been optimized to be simple, scalable, and more environmentally friendly than older procedures. wipo.intpatsnap.com

Below is a table summarizing various synthetic approaches to 5-chloro-1-indanone:

| Starting Materials | Key Reagents/Catalysts | Key Features | Yield | Reference |

|---|---|---|---|---|

| 3-chlorobenzaldehyde, propionic acid | Formic acid diethylamine; then ZnCl₂, CH₂Cl₂ | Two-step process involving preparation of 3-chloro-phenylpropionic acid followed by Friedel-Crafts acylation. | Not specified in detail | chemicalbook.comchemicalbook.comwipo.int |

| 1-(4-chlorophenyl)-2-propene-1-one | Hydrogen chloride gas in toluene | Reaction proceeds at low temperatures (-50°C to 10°C) under pressure. | 95.1% | chemicalbook.com |

| Chlorobenzene, 3-chloropropionyl chloride | Macroporous strongly acidic resin, perfluoro tert-butyl alcohol (solvent) | One-step, environmentally friendly method with recyclable solvent and catalyst. | >90% | patsnap.com |

| Chlorobenzene, 3-chloropropionyl chloride | Mixed molten salt (e.g., AlCl₃/NaCl/KCl), heteropolyacid | High-temperature reaction using molten salt as a catalyst. | Not specified in detail | patsnap.com |

Indole carbaldehydes are versatile intermediates in indole chemistry. nii.ac.jpnih.gov The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C-3 position of indoles using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). nii.ac.jpd-nb.info Starting with 5-chloroindole (B142107), this reaction would yield 5-chloro-1H-indole-3-carbaldehyde.

This aldehyde can then be converted into the desired 1-propanamine side chain through several steps. For example, N-alkylation of the aldehyde followed by reductive amination of the formyl group would provide the final product. The aldehyde group serves as a handle for building the side chain. Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown its utility as a substrate for nucleophilic substitution, highlighting the synthetic flexibility of such intermediates. nii.ac.jp

Functionalization and Structural Modification Techniques for Indole-Propanamines

After the core structure of 1H-Indole-1-propanamine, 5-chloro- is assembled, further structural modifications can be made to generate analogues. Modern C-H functionalization techniques are powerful tools for the late-stage diversification of complex molecules. researchgate.netnih.govnih.govresearchgate.net

Transition metal catalysis, using elements like palladium, rhodium, or cobalt, can selectively activate and functionalize specific C-H bonds on the indole ring. researchgate.netnih.govrsc.org By choosing the appropriate directing group, catalyst, and reaction conditions, it is possible to introduce new substituents at positions C-2, C-4, C-6, or C-7 of the 5-chloro-indole-1-propanamine scaffold. nih.govrsc.orgacs.org For example, directing groups at the N-1 position or on the propanamine side chain could be used to direct arylation, alkylation, or other transformations to specific sites on the indole nucleus, providing access to a wide array of novel derivatives. nih.gov

Amidation Reactions on Indole Nuclei

Amidation reactions are fundamental in organic synthesis for the formation of amide bonds. In the context of synthesizing indole derivatives, these reactions are often employed to introduce side chains or modify existing functional groups on the indole nucleus. The synthesis of tryptamines and related structures frequently involves the reduction of an amide or a related precursor.

One common strategy involves the preparation of an indole-3-aldehyde, which can then be used to build the desired side chain. For instance, the Vilsmeier-Haack reaction on a 5-nitro-1H-indole can yield the corresponding aldehyde. This aldehyde can then undergo a one-pot reaction with substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) to form the desired amine conjugate. Subsequent reduction of the nitro group, often through catalytic hydrogenation (e.g., using Pd/C), yields the amino-indole scaffold. d-nb.info

Another approach involves the direct amidation of carboxylic acids. Methodologies have been developed for the amidation of various carboxylic acids by generating phosphonium (B103445) salts in situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.govacs.org This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature. nih.govacs.org The mechanism involves the formation of reactive chloro- and imido-phosphonium salts, which activate the carboxylic acid to form an acyloxy-phosphonium species, readily undergoing amidation. nih.govacs.org

More recently, an iodine-promoted domino reaction has been developed that achieves sequential C3–H functionalization of an indole, leading to the formation of an amide bond. This method has been shown to be compatible with indoles bearing electron-withdrawing groups, such as chloro substituents at the C-5 position, to produce the corresponding products in satisfactory yields. rsc.org

Table 1: Examples of Amidation Strategies for Indole Derivatives

| Reaction Type | Reagents & Conditions | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | Amine, NaBH4, MeOH | 5-Nitro-1H-indole-3-carbaldehyde | 1-((5-Nitro-1H-indol-3-yl)methyl)amine derivative | d-nb.info |

| In Situ Phosphonium Salt Amidation | N-Chlorophthalimide, PPh3, Amine | Carboxylic Acid | Amide | nih.govacs.org |

| Iodine-Promoted Oxidative Amidation | I2, Ammonium Hydrogen Carbonate | 2-Phenyl-5-chloro-indole | Quinazolinone derivative | rsc.org |

| Peptide Coupling | Glycine Ester HCl, Peptide Coupling Agents | 2-(6-Bromo-1H-indol-1-yl)acetic acid | (2-(6-Bromo-1H-indol-1-yl)acetyl)glycine | nih.gov |

Cycloaddition Reactions Involving Chloro-Indole Systems

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and polycyclic frameworks in a single step with high stereoselectivity. nih.govnih.gov These reactions are particularly valuable for creating complex, three-dimensional molecules from relatively simple starting materials. In the context of chloro-indole systems, cycloadditions provide access to novel heterocyclic structures that would be challenging to synthesize via other methods.

Various types of cycloaddition reactions have been applied to indole systems, including [2+2], [4+2], [4+3], and [5+2] cycloadditions. nih.govacs.orgacs.orglibretexts.org

[2+2] Cycloaddition: Photocatalytic intramolecular [2+2] cycloaddition of indoles tethered to unactivated olefins has been used to construct semi-saturated cyclobutane-fused indolizidines. This method proceeds via an energy transfer mechanism under mild conditions. acs.org

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations can furnish cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. acs.org

[5+2] Cycloaddition: The first dearomative indole [5+2] cycloaddition using an oxidopyrylium ylide has been reported to efficiently and diastereoselectively construct highly functionalized oxacyclohepta[b]indoles under very mild conditions. nih.gov

A specific example involving a chloro-indole derivative is the cycloaddition reaction of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione. This compound can undergo a cycloaddition reaction catalyzed by Cu(I) to form triazole-containing derivatives, demonstrating the utility of the chloro-indole scaffold in building more complex heterocyclic systems. researchgate.net

These cycloaddition methodologies, while not always directly yielding a simple propanamine side chain, are crucial for developing analogues of 1H-Indole-1-propanamine, 5-chloro- by constructing diverse and complex ring systems fused to the chloro-indole core.

Table 2: Cycloaddition Reactions on Indole Scaffolds

| Cycloaddition Type | Reactants | Key Features | Product Core Structure | Reference |

|---|---|---|---|---|

| [2+2] Intramolecular | N-alkenyl Indole | Photocatalytic, Energy Transfer | Cyclobutane-fused Indolizidine | acs.org |

| [4+3] Dearomative | 3-Alkenylindole + Oxyallyl Cation | Metal-free, TMSOTf-mediated | Cyclohepta[b]indole | acs.org |

| [5+2] Dearomative | Indole + Oxidopyrylium Ylide | Mild conditions, High diastereoselectivity | Oxacyclohepta[b]indole | nih.gov |

| 1,3-Dipolar Cycloaddition | 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione + Azide | Cu(I) catalyzed | 1,2,3-Triazole-substituted 5-chloroindoline | researchgate.net |

Preclinical Pharmacological Investigations of 1h Indole 1 Propanamine, 5 Chloro

Mechanistic Studies on Biological Targets (Non-Human Models)

Receptor Binding and Ligand Interaction Profiling

No available studies have characterized the interaction of 1H-Indole-1-propanamine, 5-chloro- with the following receptors:

Enzyme Inhibition Studies of Indole-Derived Compounds

There is no information on the inhibitory activity of 1H-Indole-1-propanamine, 5-chloro- against enzymes such as alpha-glucosidase.

Cellular Pathway Modulation

Research detailing the modulation of cellular pathways, for instance, EGFR/BRAF inhibition, by 1H-Indole-1-propanamine, 5-chloro- is not present in the available scientific literature.

While research exists for structurally related compounds, such as 5-chloroindole (B142107) and other indole (B1671886) derivatives, the strict focus of this article on 1H-Indole-1-propanamine, 5-chloro- prevents the inclusion of that data.

In Vitro Biological Activity Assessments (Excluding Clinical Human Data)

Evaluation of Antimicrobial Potency of Indole Derivatives

No studies reporting the evaluation of the antimicrobial potency of 1H-Indole-1-propanamine, 5-chloro- against any microbial strains were found.

Assessment of Antitubercular Efficacy in Cell Culture

There is no available research on the in vitro antitubercular efficacy of 1H-Indole-1-propanamine, 5-chloro- against Mycobacterium tuberculosis or other mycobacterial species.

Investigations into Other Reported Biological Activities (e.g., Neurotrophic Activity)

No other biological activities, such as neurotrophic effects, have been reported in the scientific literature for 1H-Indole-1-propanamine, 5-chloro- .

Structure Activity Relationship Sar Studies of 1h Indole 1 Propanamine, 5 Chloro Analogues

Influence of Substituent Position and Nature on Indole (B1671886) Ring on Biological Activity

The position and nature of substituents on the indole ring significantly dictate the biological activity of its derivatives. The indole nucleus is a common scaffold in numerous natural and synthetic bioactive compounds, and its activity is finely tuned by the placement of various functional groups. chula.ac.thnih.gov

The nature of the substituent is equally important. The electronic properties of the substituent, such as its ability to donate or withdraw electrons, can alter the reactivity and binding affinity of the indole ring. For example, the indole side chain of tryptophan can act as a π-donor, interacting with cations. The specific position of the sidearm attachment, either at the 3- or 5-position of the indole, determines which part of the indole ring (the five- or six-membered ring) interacts most directly with the cation, indicating that both structural and electronic factors are key in these interactions. nih.gov

Furthermore, in the context of anti-inflammatory agents, the presence of an amino group on the phenyl ring of 4-indolyl-2-arylaminopyrimidine derivatives was found to be an important pharmacophore. Replacing the amino group with a nitro group led to a reduction in anti-inflammatory activity, underscoring the critical role of the substituent's chemical nature.

Impact of Side Chain Length and Functionalization on Target Affinity

The length and functionalization of the side chain attached to the indole nucleus are pivotal in determining the target affinity and pharmacological profile of the compound. The propanamine side chain in 1H-Indole-1-propanamine, 5-chloro- is a common feature in many bioactive indole alkaloids. nih.gov

Studies on various indole derivatives have demonstrated that modifications to the side chain can dramatically alter biological activity. For example, in a series of 5-chloro-indole-2-carboxylate derivatives, a phenethylamino)methyl group was introduced at the 3-position. Further substitutions on the phenyl ring of this side chain, such as the addition of a piperidinyl group, led to enhanced antiproliferative activity against certain cancer cell lines. mdpi.com This suggests that the side chain can be functionalized to achieve more specific and potent interactions with the target protein.

The length of the side chain is also a critical parameter. While not directly studying indole-1-propanamine, research on peptide-RNA interactions has shown that increasing the length of amino acid side chains can unexpectedly improve binding affinity. mdpi.com This general principle suggests that the three-carbon length of the propanamine side chain in the titular compound may be an optimal length for its specific biological targets, and that variations in this length could lead to significant changes in activity. The extracellular surface of G protein-coupled receptors, for instance, can be influenced by ligand side chains, which in turn affects the kinetics of ligand binding, recognition, and guidance into the binding pocket. nih.gov

| Compound Derivative | Modification | Biological Activity (GI50) |

| 3e | m-piperidinyl substitution on phenethyl side chain | 29 nM |

| 3b | p-pyrrolidinyl substitution on phenethyl side chain | 31 nM |

| 3a | Unsubstituted phenethyl side chain | 35 nM |

| 3c | p-piperidinyl substitution on phenethyl side chain | 42 nM |

| 4a | Carboxylic acid derivative of 3a | 78 nM |

Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives, indicating the impact of side chain functionalization on antiproliferative activity. mdpi.com

Role of Chloro Substitution in Modulating Pharmacological Profiles and Lipophilicity

The chloro substitution at the 5-position of the indole ring plays a multifaceted role in modulating the pharmacological profile and physicochemical properties of 1H-Indole-1-propanamine, 5-chloro-. The presence of a halogen atom can significantly influence a molecule's lipophilicity, electronic distribution, and metabolic stability.

5-Chloroindole (B142107) itself has been identified as a potent and selective positive allosteric modulator of the 5-HT₃ receptor. nih.gov This activity highlights the specific contribution of the 5-chloro substituent to the molecule's interaction with this particular receptor. The chloro group is electron-withdrawing, which can alter the electron density of the indole ring and influence its binding characteristics.

In the realm of anticancer agents, the 5-chloro substitution is a key feature in several potent compounds. For instance, a series of 5-chloro-indole-2-carboxylate derivatives have demonstrated significant antiproliferative activity by inhibiting mutant EGFR/BRAF pathways. mdpi.com

The lipophilicity of a compound is a crucial factor in its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). The chloro group generally increases the lipophilicity of a molecule. The calculated XLogP3 value for 5-chloro-1H-indole is 2.9, indicating a moderate level of lipophilicity which can be favorable for crossing biological membranes. nih.gov This property is essential for the compound to reach its site of action within the body.

Comparative SAR Analysis with Other Halo-Indole Derivatives

Comparing the structure-activity relationships of 5-chloro-indole derivatives with other halo-indole derivatives provides valuable insights into the role of the specific halogen atom in determining biological activity. The size, electronegativity, and ability to form halogen bonds differ between fluorine, chlorine, bromine, and iodine, leading to distinct pharmacological profiles.

In some cases, the presence of a chlorine atom is more favorable for activity than other halogens. For example, in a series of indole-2-carboxamides with antiproliferative activity, the chloro-substituted derivative was found to be more potent than its bromine-substituted counterpart.

Conversely, there are instances where other halogens are preferred. For example, in a series of CysLT1 selective antagonists, fluorine-substituted derivatives were more potent than the corresponding chlorine-substituted compounds. Furthermore, the addition of a chloride atom at the C-4 position of the marine alkaloid meriolin resulted in decreased potency compared to the non-halogenated version, suggesting that the position and the molecular scaffold are critical in determining the effect of halogenation. nih.gov

Bromoindoles are a particularly widespread group of halogenated alkaloids found in marine organisms and often exhibit significant biological activities. nih.gov The choice of halogen in drug design is therefore a careful balance of its effects on potency, selectivity, and pharmacokinetic properties.

| Compound | Halogen Substitution | Target | Activity |

| Indole-2-carboxamide Vc | Chlorine | Antiproliferative | GI50 = 55 nM |

| Indole-2-carboxamide Vd | Bromine | Antiproliferative | GI50 = 66 nM |

| CysLT1 Antagonist 17g | Fluorine | CysLT1 Receptor | IC50 = 0.0059 µM |

| CysLT1 Antagonist 17d | Chlorine | CysLT1 Receptor | Less potent than 17g |

This table provides a comparative overview of the biological activities of different halo-indole derivatives.

Computational and Theoretical Chemistry of 1h Indole 1 Propanamine, 5 Chloro

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as 1H-Indole-1-propanamine, 5-chloro-, might bind to a biological target, typically a protein or enzyme. nih.gov This process involves generating three-dimensional models of both the ligand and the target and then computationally "docking" the ligand into the target's binding site to predict the preferred binding orientation and affinity. nih.govnih.gov

The process begins with obtaining the 3D structures of the target protein, often from crystallographic data in the Protein Data Bank (PDB), and generating a 3D model of the ligand. nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding energy. nih.govjocpr.com Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

For haloindole derivatives, these simulations can reveal crucial interactions. The indole (B1671886) ring can participate in π-π stacking with aromatic amino acid residues, while the amine group of the propanamine chain can form hydrogen bonds. nih.govmdpi.com The chlorine atom at the 5-position can form halogen bonds or engage in other electrostatic interactions, significantly influencing binding specificity and affinity. researchgate.netresearchgate.net

In studies of related indole derivatives, docking has been used to predict binding to various targets, including enzymes and receptors involved in inflammatory processes and neurological pathways. nih.govresearchgate.net For instance, docking studies on indole-based compounds have helped elucidate their binding modes to targets like acetylcholinesterase, lanosterol (B1674476) 14α-demethylase, and various protein kinases. nih.govjocpr.com These studies provide a framework for predicting the potential biological targets of 1H-Indole-1-propanamine, 5-chloro- and guiding experimental validation. nih.gov

Table 1: Representative Data from Docking Studies of Indole Derivatives

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| Indole-based heterocycles | UDP-N-acetylmuramate-l-alanine ligase | -8.5 to -11.5 | Hydrogen bonds, pi-stacking |

| Indole-based heterocycles | Human lanosterol 14α-demethylase | -8.1 to -8.5 | Hydrogen bonds, pi-stacking |

| Indole and benzimidazole (B57391) derivatives | Histamine H4 Receptor | Not specified (used for model building) | Focus on aromatic substituent effects |

| 4-Alkyloxy indole derivatives | Cannabinoid CB1 Receptor | Not specified (used for pharmacophore development) | Importance of keto group interaction |

Note: This table contains representative data from studies on various indole derivatives to illustrate the application of molecular docking. The specific values are context-dependent.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly used to study indole derivatives. neliti.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1H-Indole-1-propanamine, 5-chloro-, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-rich indole ring, particularly the C3 position, is often the site of the HOMO, indicating its nucleophilic character. The presence of the electron-withdrawing chlorine atom can influence the energy levels and distribution of these orbitals. youtube.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. nih.gov Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netuni-muenchen.de

For an indole derivative like 1H-Indole-1-propanamine, 5-chloro-, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the chlorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interaction. researchgate.netnih.gov The hydrogen atom on the indole nitrogen and the protons of the propanamine group would exhibit positive potential (blue), highlighting them as hydrogen bond donor sites. researchgate.net MEP analysis is invaluable for understanding non-covalent interactions, such as those that govern ligand-receptor binding. nih.govnih.gov

Computational methods are increasingly used to predict the outcome of chemical reactions, including their regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). rsc.org For the synthesis of substituted indoles, predicting the regioselectivity is crucial. For example, in electrophilic aromatic substitution reactions on the 5-chloroindole (B142107) core, computational models can predict whether substitution will occur at the C2, C3, C4, or C6 positions. rsc.orgresearchgate.net

These predictions are often based on calculating the energies of possible transition states or the stability of reaction intermediates. rsc.org For instance, the Larock indole synthesis, a palladium-catalyzed reaction, shows variable regioselectivity that can be rationalized through computational analysis of steric and electronic effects of the substituents. nih.gov Similarly, in intramolecular cyclization reactions involving substituted indoles, the absence or presence of electron-donating or withdrawing groups can direct the cyclization to different positions on the indole ring, a trend that can be predicted computationally. nih.gov For 1H-Indole-1-propanamine, 5-chloro-, these methods could predict the most likely sites for further functionalization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model is an equation that correlates molecular descriptors (numerical representations of a molecule's properties) with an observed biological response, such as an IC50 value. neliti.com

The process involves several steps:

Data Set Collection : A series of related compounds, such as indole derivatives, with measured biological activity is compiled. neliti.com

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of the descriptors with the biological activity. neliti.comnih.gov

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of a separate test set of compounds. nih.gov

QSAR studies on indole derivatives have been successful in modeling their activity as anticancer agents, enzyme inhibitors, and receptor antagonists. researchgate.netneliti.comresearchgate.netnih.gov These models can identify key molecular features that are either beneficial or detrimental to the desired activity. For example, a QSAR study on indomethacin (B1671933) derivatives suggested that substituents with lower refractivity and electronegativity were favorable for activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds like 1H-Indole-1-propanamine, 5-chloro-, and to guide the design of more potent analogs. nih.govmdpi.com

Table 2: Common Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, Reactivity |

| Steric/Topological | Molecular Weight, Wiener Index, Molecular Connectivity | Size, Shape, Branching |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, Membrane permeability |

| Thermodynamic | Molar Refractivity, Enthalpy of Formation | Volume, Polarizability, Stability |

Theoretical Spectroscopic Studies of Haloindoles

Computational chemistry can predict various types of molecular spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These theoretical spectra are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

For a compound like 1H-Indole-1-propanamine, 5-chloro-, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, chemists can confirm the compound's structure and assign specific peaks to individual atoms. Discrepancies between theoretical and experimental spectra can sometimes reveal subtle conformational or environmental effects.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as N-H stretching in the indole ring, C-H stretching in the propanamine chain, or vibrations involving the C-Cl bond. This information aids in the assignment of bands in the experimental IR spectrum.

Theoretical calculations on the parent compound, 5-chloroindole, show characteristic properties that would be foundational for analyzing the more complex 1H-Indole-1-propanamine, 5-chloro-. nih.govnist.govchemicalbook.comsigmaaldrich.com

Table 3: Experimental and Computational Data for the Parent Scaffold, 5-Chloroindole

| Property | Value/Description | Source |

| Molecular Formula | C₈H₆ClN | PubChem nih.gov |

| Molecular Weight | 151.59 g/mol | PubChem nih.gov |

| Melting Point | 69-71 °C | Sigma-Aldrich sigmaaldrich.com |

| Appearance | White crystals/powder | ChemicalBook chemicalbook.com |

| ¹H NMR Spectra | Data available, confirms indole proton resonances | Spectral Database for Organic Compounds (SDBS) |

| Kovats Retention Index | 1361 (Semi-standard non-polar column) | NIST WebBook nist.gov |

Analytical and Spectroscopic Characterization of 1h Indole 1 Propanamine, 5 Chloro

Chromatographic Methods Development for Purity and Identity Confirmation

Chromatographic techniques are fundamental in separating 1H-Indole-1-propanamine, 5-chloro- from any impurities or related substances, thereby allowing for its accurate identification and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like 1H-Indole-1-propanamine, 5-chloro-. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of indole (B1671886) derivatives.

Method development for 1H-Indole-1-propanamine, 5-chloro- would typically involve optimizing the mobile phase composition, which often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer). The pH of the mobile phase is a critical parameter to control the ionization state of the amine group and achieve optimal separation. For instance, a method for a related compound, 1H-Indole-1-propionamide, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, phosphoric acid is often replaced with a volatile acid like formic acid. sielc.com

A typical HPLC setup for analyzing 1H-Indole-1-propanamine, 5-chloro- would use a C18 column. The retention time of the compound is a key identifier under specific chromatographic conditions. The purity of the compound is determined by integrating the peak area of 1H-Indole-1-propanamine, 5-chloro- and comparing it to the total area of all peaks in the chromatogram. Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness. For example, in the analysis of related indole derivatives, linearity was demonstrated over a specific concentration range with a high coefficient of determination (R² > 0.99). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While 1H-Indole-1-propanamine, 5-chloro- may require derivatization to increase its volatility and thermal stability, GC-MS provides a powerful tool for both separation and identification. Derivatization, often through silylation, can make indoleamines more amenable to GC analysis. mdpi.com

In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the ionized compound and its fragments. The retention time in the GC column serves as an initial identifier, while the mass spectrum provides a "fingerprint" for confirmation. For halogenated compounds, GC-MS can be particularly informative. nih.govresearchgate.net The presence of chlorine is indicated by a characteristic isotopic pattern in the mass spectrum, where the M+2 peak (the peak for the ion with the heavier chlorine isotope, ³⁷Cl) is approximately one-third the intensity of the molecular ion peak (M, with the ³⁵Cl isotope). libretexts.org

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Indoleamines

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.gov It is particularly well-suited for the analysis of charged species like protonated amines. researchgate.net In CE, analytes are separated based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under the influence of an electric field.

For the analysis of indoleamines, techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.govnih.gov The pH of the background electrolyte is a crucial parameter, as it affects the charge of the analyte and the electroosmotic flow. acs.org Coupling CE with a sensitive detection method like laser-induced fluorescence or mass spectrometry (CE-MS) can significantly enhance detection limits. nih.govacs.org The use of a coated capillary can help prevent the adsorption of the amine to the capillary wall. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of 1H-Indole-1-propanamine, 5-chloro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 1H-Indole-1-propanamine, 5-chloro-, the ¹H NMR spectrum would show distinct signals for the protons on the indole ring, the propyl chain, and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign the signals to specific protons in the structure. For instance, the protons on the indole ring of a 5-chloroindole (B142107) derivative would appear in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Indole-1-propanamine, 5-chloro- will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Indole Moiety of a 5-Chloroindole Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~7.2-7.4 | ~125 |

| C3 | ~6.4-6.6 | ~102 |

| C4 | ~7.5-7.7 | ~121 |

| C5 | - | ~125 |

| C6 | ~7.1-7.3 | ~120 |

| C7 | ~7.5-7.7 | ~112 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| N1-H | ~8.0-8.2 | - |

Note: These are approximate values and can vary depending on the solvent and the full molecular structure.

Mass Spectrometry (MS) and LC-MS Applications

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov In LC-MS, the liquid chromatograph separates the sample before it enters the mass spectrometer, allowing for the analysis of individual components in a mixture. nih.govunimi.itresearchgate.net

For 1H-Indole-1-propanamine, 5-chloro-, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. chemguide.co.uk Due to the presence of chlorine, a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed. libretexts.orgmiamioh.edu

The fragmentation pattern of the molecular ion provides valuable structural information. chemguide.co.uktutorchase.com Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edudocbrown.info For 1H-Indole-1-propanamine, 5-chloro-, this would likely result in the formation of a stable iminium ion. The fragmentation of the indole ring itself can also produce characteristic ions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. mdpi.com

Table 4: Expected Mass Spectrometry Data for 1H-Indole-1-propanamine, 5-chloro-

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 208/210 | Molecular ion with ³⁵Cl and ³⁷Cl isotopes |

| [M-CH₂NH₂]⁺ | 178/180 | Loss of the terminal aminomethyl group |

| [M-C₃H₇N]⁺ | 151/153 | Cleavage of the propyl amine side chain |

| [CH₂=NH-CH₂CH₃]⁺ | 58 | Fragment from the propyl amine chain |

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 1H-Indole-1-propanamine, 5-chloro- is currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 1H-Indole-1-propanamine, 5-chloro- has not been reported in the searched scientific literature.

Advanced Analytical Approaches for Solid-State Characterization (e.g., X-ray Diffraction)

There is no published X-ray diffraction data or other solid-state characterization for 1H-Indole-1-propanamine, 5-chloro- .

Preclinical Pharmacokinetic and Metabolic Studies of 1h Indole 1 Propanamine, 5 Chloro

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (Non-Human)

There is no publicly available data from studies using non-human hepatic systems (such as liver microsomes or hepatocytes from preclinical species) to characterize the metabolic stability of 1H-Indole-1-propanamine, 5-chloro-. Consequently, information on its metabolic pathways and the identification of its metabolites is unknown.

In Vivo Pharmacokinetic Profiling in Animal Models (Non-Human)

No published studies detailing the in vivo pharmacokinetic profile of 1H-Indole-1-propanamine, 5-chloro- in any animal models were found. Therefore, key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability for this specific compound remain uncharacterized.

Absorption and Distribution Characteristics in Preclinical Species

Information regarding the absorption and distribution of 1H-Indole-1-propanamine, 5-chloro- in preclinical species is not available. This includes data on its permeability, plasma protein binding, and tissue distribution, which are critical for understanding its disposition within an organism.

While research exists for other chloro-indole derivatives, the strict focus on 1H-Indole-1-propanamine, 5-chloro- as per the instructions prevents the inclusion of data from related but structurally distinct compounds. The unique substitution pattern of the propanamine group at the 1-position of the indole (B1671886) ring, combined with the chlorine at the 5-position, defines a specific chemical entity for which dedicated preclinical studies are necessary to determine its pharmacokinetic and metabolic fate. Without such studies, a detailed and accurate scientific article on this subject cannot be generated.

Drug Discovery and Medicinal Chemistry Context for 1h Indole 1 Propanamine, 5 Chloro

Target Identification and Validation in Early Drug Discovery

The initial phase of any drug discovery endeavor involves the identification and validation of a biological target, typically a protein or enzyme, that plays a crucial role in a disease pathway. For derivatives of 1H-Indole-1-propanamine, 5-chloro-, the indole (B1671886) core provides a versatile platform for interacting with a range of biological targets.

One area of significant investigation for chloro-substituted indoles is in the realm of enzyme inhibition. For instance, a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been synthesized and assessed for their ability to inhibit human liver glycogen (B147801) phosphorylase a (hLGPa). nih.gov In a notable finding, one derivative, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, demonstrated an IC50 of 0.90μM against hLGPa. nih.gov Further research has also validated brain-type glycogen phosphorylase (PYGB) as a target for a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, highlighting its potential in protecting against cellular hypoxia/reoxygenation injury. nih.govmdpi.com These findings underscore the potential of the 5-chloroindole (B142107) scaffold in targeting enzymes involved in metabolic regulation.

Moreover, the structural motif of 1H-Indole-1-propanamine, 5-chloro- suggests potential interactions with receptors, particularly those in the central nervous system. Indole-based compounds are known to interact with serotonin (B10506) receptors, and the ethylamine (B1201723) side chain is a common feature in many neurologically active compounds. ontosight.aiatamanchemicals.com The chlorine atom at the 5-position can influence the electronic properties of the indole ring, potentially modulating binding affinity and selectivity for specific receptor subtypes. nih.gov While direct studies on 1H-Indole-1-propanamine, 5-chloro- are not extensively detailed in the provided results, the known pharmacology of similar indole structures points towards neurotransmitter receptors as plausible targets for investigation.

Lead Identification and Optimization Strategies for Indole Scaffolds

Once a target is validated, the subsequent stage involves identifying and optimizing lead compounds that exhibit the desired biological activity. For indole-based scaffolds like 1H-Indole-1-propanamine, 5-chloro-, a variety of strategies are employed to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the systematic modification of the indole ring and its substituents. The chlorine atom at the 5-position of 1H-Indole-1-propanamine, 5-chloro- is a key functional group that can be altered to explore structure-activity relationships (SAR). For example, in the development of antiproliferative agents targeting both wild-type and mutant EGFR, various substitutions on the indole-2-carboxamide core were explored, with the 5-chloro substitution being a feature of the initial lead compounds. nih.gov The propanamine side chain also offers a site for modification, where altering the length of the alkyl chain or the nature of the amine can significantly impact biological activity.

Computational methods are increasingly utilized in lead optimization. nih.gov Molecular docking studies can predict the binding modes of indole derivatives within the active site of a target protein, guiding the design of new analogs with improved interactions. For instance, docking studies of 5-chloro-indole derivatives with EGFR revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov

Exploration of the Indole Nucleus as a Privileged Scaffold in Drug Design

The indole nucleus is widely recognized as a "privileged scaffold" in drug design due to its ability to serve as a versatile template for the development of ligands for a wide array of biological targets. nih.goveurekaselect.com This privileged nature stems from its structural features, including its aromaticity, the presence of a hydrogen bond donor (the N-H group), and the ability to undergo substitution at multiple positions. mdpi.comaip.org

The indole ring is a key component of many natural products and FDA-approved drugs, highlighting its biocompatibility and therapeutic relevance. mdpi.comchemeurope.com Its structural versatility allows it to mimic the side chains of amino acids like tryptophan, enabling it to interact with protein binding sites. atamanchemicals.com The ability to readily functionalize the indole core at various positions (C2, C3, and the benzene (B151609) ring) provides a powerful tool for medicinal chemists to create diverse chemical libraries for high-throughput screening. nih.govresearchgate.net

The development of novel synthetic methodologies has further expanded the utility of the indole scaffold. nih.govresearchgate.net For instance, recent advancements in C-H functionalization allow for the direct and site-selective introduction of substituents onto the indole ring, providing efficient routes to novel derivatives. nih.govresearchgate.net This continuous innovation in synthetic chemistry ensures that the indole scaffold will remain a central element in the discovery of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comeurekaselect.com

Patent Landscape and Academic Innovations Related to Substituted Indoles

The significant therapeutic potential of substituted indoles is reflected in the extensive patent literature and ongoing academic research. A search of patent databases reveals numerous inventions related to the synthesis and application of indole derivatives.

Patents in this area cover a broad spectrum of applications, from novel synthetic methods to the use of specific substituted indoles as therapeutic agents. For example, patents describe processes for preparing beta-substituted indoles and N-substituted indole derivatives, highlighting the commercial interest in developing efficient and scalable synthetic routes. google.comgoogle.com There are also patents focused on the application of indole derivatives in specific therapeutic areas, such as their use in degrading perfluorinated compounds, showcasing the diverse utility of this scaffold. patsnap.com

Academic research continues to drive innovation in the field of substituted indoles. Recent publications describe novel multi-component reactions for the synthesis of 3-substituted indoles and their subsequent cyclization to form more complex heterocyclic systems. rsc.org Researchers are also exploring the use of indole derivatives as building blocks for electronically tunable chromophores and in the development of new antimicrobial and antifungal agents. acs.orgnih.gov The continuous flow synthesis of substituted indoles is another area of active research, aiming to provide more efficient and reproducible methods for their preparation. nih.gov These academic endeavors not only expand our understanding of the chemistry and biology of substituted indoles but also lay the groundwork for future drug discovery programs.

Q & A

Q. Methodological Focus

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm substituent positions .

- Spectroscopy :

How should researchers address discrepancies in reported pharmacological data for 5-chloro-substituted indoles across studies?

Q. Data Contradiction Analysis

- Internal Controls : Replicate assays using reference standards (e.g., 5-HT for receptor studies) to validate experimental conditions .

- Structural Confirmation : Re-examine compound identity via crystallography or 2D NMR if potency varies unexpectedly .

- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and measurement techniques (e.g., calcium flux vs. cAMP assays), which may yield divergent EC50 values .

What in vitro assays are optimal for evaluating the functional activity of 5-chloro-1H-indole-1-propanamine analogs?

Q. Advanced Pharmacological Design

- Functional Assays :

- Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing 5-HT2A receptors using FLIPR Tetra systems. Normalize responses to LSD (100% efficacy) .

- Radioligand Binding : Compete against [³H]LSD in membrane preparations to determine Ki values. Use nonlinear regression (GraphPad Prism) for curve fitting .

- Dose-Response Protocols : Test 10⁻¹⁰–10⁻⁴ M concentrations in triplicate, with vehicle controls to account for solvent effects .

How can computational modeling predict the bioactivity of novel 5-chloro indole derivatives?

Q. Advanced Computational Strategy

- Docking Studies : Use MOE or AutoDock Vina to model ligand-receptor interactions. The 5-chloro group often occupies hydrophobic subpockets in 5-HT2A/6 receptors .

- QSAR Models : Train models on datasets with substituent-specific descriptors (e.g., Hammett σ for electron-withdrawing effects) to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.